1-(1,1-Difluoro-ethyl)-4-n-pentyl-benzene
Overview
Description
1-(1,1-Difluoro-ethyl)-4-n-pentyl-benzene is an organic compound that belongs to the class of difluoroethylated aromatics. . The presence of the difluoroethyl group imparts distinct steric and electronic characteristics, making this compound valuable for various scientific and industrial applications.
Preparation Methods
One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride as a reagent . This reaction is carried out under specific conditions to ensure the successful attachment of the difluoroethyl group. Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
1-(1,1-Difluoro-ethyl)-4-n-pentyl-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the difluoroethyl group or other parts of the molecule.
Substitution: The aromatic ring can undergo substitution reactions, where different substituents replace the existing groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
1-(1,1-Difluoro-ethyl)-4-n-pentyl-benzene has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Mechanism of Action
The mechanism of action of 1-(1,1-Difluoro-ethyl)-4-n-pentyl-benzene involves its interaction with molecular targets and pathways within biological systems. The difluoroethyl group can influence the compound’s binding affinity and activity at specific sites, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(1,1-Difluoro-ethyl)-4-n-pentyl-benzene can be compared with other difluoroethylated aromatics, such as:
1,1-Difluoroethyl chloride: Used as a reagent for difluoroethylation reactions.
1-Bromo-4-(1,1-difluoroethyl)benzene: Another difluoroethylated aromatic with similar applications.
2,2-Dichloro-1,1-difluoroethyl methyl ether: Used in different contexts but shares the difluoroethyl group. The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for a variety of specialized applications.
Properties
IUPAC Name |
1-(1,1-difluoroethyl)-4-pentylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2/c1-3-4-5-6-11-7-9-12(10-8-11)13(2,14)15/h7-10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKXBLJNRGRDOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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